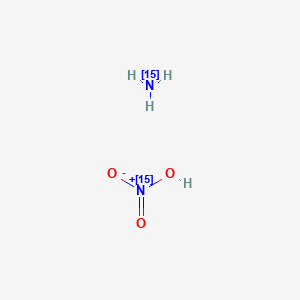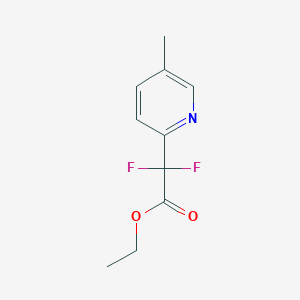
1,2,3,4-TETRACHLOROBUTANE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrachlorobutane is a chloroalkane with the molecular formula C4H6Cl4. It is a butane molecule substituted by chlorine atoms at positions 1, 2, 3, and 4 . This compound is known for its role as a human metabolite and its classification as a volatile organic compound .
准备方法
1,2,3,4-Tetrachlorobutane can be synthesized through various methods. One common synthetic route involves the chlorination of butadiene. The reaction typically occurs in the presence of a catalyst such as ferric chloride supported on a silica gel carrier . The reaction conditions include maintaining a dispersion in an inert liquid solvent and controlling the temperature to ensure the formation of the desired product .
Industrial production methods may involve the use of tubular reactors where gas-phase this compound is reacted with an activated fluorination reagent. The product is then collected, cooled, and liquefied, followed by alkali washing and drying to obtain the final compound .
化学反应分析
1,2,3,4-Tetrachlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of less chlorinated butane derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1,2,3,4-Tetrachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Medicine: Research into the compound’s effects on biological systems can provide insights into its potential therapeutic or toxicological properties.
作用机制
The mechanism of action of 1,2,3,4-tetrachlorobutane involves its interaction with biological molecules. As a chloroalkane, it can undergo metabolic transformations in the human body, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing toxic effects. The specific molecular targets and pathways involved depend on the metabolic context and the presence of other interacting molecules .
相似化合物的比较
1,2,3,4-Tetrachlorobutane can be compared with other similar chloroalkanes, such as:
1,2,2,4-Tetrachlorobutane: This compound has a different substitution pattern, leading to variations in its chemical properties and reactivity.
1,2,3-Trichlorobutane:
1,1,2,2-Tetrachloroethane: Although structurally different, this compound shares some chemical properties with this compound due to the presence of multiple chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields .
属性
CAS 编号 |
52134-24-4 |
|---|---|
分子式 |
C4H6Cl4 |
分子量 |
195.9 g/mol |
IUPAC 名称 |
(2R,3R)-1,2,3,4-tetrachlorobutane |
InChI |
InChI=1S/C4H6Cl4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2/t3-,4-/m1/s1 |
InChI 键 |
IXZVKECRTHXEEW-QWWZWVQMSA-N |
SMILES |
C(C(C(CCl)Cl)Cl)Cl |
手性 SMILES |
C([C@H]([C@@H](CCl)Cl)Cl)Cl |
规范 SMILES |
C(C(C(CCl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(11bR)-(2R,5R)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine](/img/structure/B3068400.png)



![4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde](/img/structure/B3068418.png)

![1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B3068429.png)



